2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide
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Overview
Description
2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide typically involves the bromination of a methylpyrazole precursor followed by amidation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The amidation step involves the reaction of the brominated pyrazole with N,N-dimethylbutanamide under basic conditions, often using a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of dehalogenated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play a crucial role in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dibromo-5-methyl-1H-pyrazol-1-yl)acetic acid
- 3,4-dibromo-5-methyl-1-vinylpyrazole
- 3,4,5-tribromo-1-vinylpyrazole
Uniqueness
2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylbutanamide moiety.
Properties
CAS No. |
60060-75-5 |
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Molecular Formula |
C10H15Br2N3O |
Molecular Weight |
353.05 g/mol |
IUPAC Name |
2-(3,4-dibromo-5-methylpyrazol-1-yl)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C10H15Br2N3O/c1-5-7(10(16)14(3)4)15-6(2)8(11)9(12)13-15/h7H,5H2,1-4H3 |
InChI Key |
DYXZQYKGGUNMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N(C)C)N1C(=C(C(=N1)Br)Br)C |
Origin of Product |
United States |
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